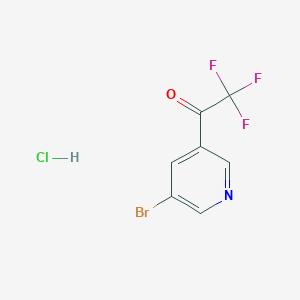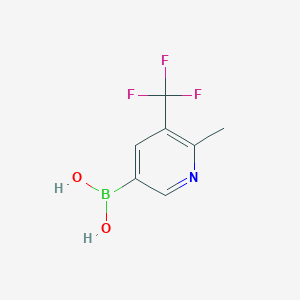
Dcjtb
描述
The compound of interest, DCJTB, is a red dopant used in organic electroluminescent devices, specifically for OLED applications. It is synthesized from 1,1,7,7-tetramethyljulolidine (TMJ) and has been the subject of various studies to understand its synthesis, molecular structure, and physical and optical properties .
Synthesis Analysis
The synthesis of this compound involves multiple steps, starting from 2,6-dimethyl-4H-pyran-4-one and 1,1,7,7-tetramethyljulolidine. The process yields a compound with a purity of 99.1% and an overall yield of 35% . During the synthesis of the key intermediate TMJ, a novel chiral sulfonic acid derivative was identified, which adds to the complexity of the synthesis process .
Molecular Structure Analysis
This compound is a π-conjugated molecular material, which means it has a system of connected p-orbitals with delocalized electrons. The molecular design of such compounds is crucial for their optoelectronic properties. The cyano-vinylene motif present in this compound allows for high fluorescence in solid-state samples due to favorable packing effects and secondary bonding interactions .
Chemical Reactions Analysis
This compound is part of a broader class of materials that can be synthesized using dynamic covalent chemistry (DCC). This method takes advantage of reversible bond formation, allowing for the generation of complex structures under thermodynamic control. Imine bond formation, a key reaction in DCC, is relevant to the synthesis of this compound-related materials .
Physical and Chemical Properties Analysis
The physical and optical properties of this compound have been extensively studied both experimentally and theoretically. Experimental techniques include solution and thin-film methods, while theoretical calculations involve density functional theory (DFT) and time-dependent DFT approaches. These studies have revealed that this compound has an intense electronic transition around 505 nm and a band gap energy consistent with its application in OLEDs. The refractive index of this compound has also been calculated, further contributing to the understanding of its suitability for optoelectronic applications .
科学研究应用
1. 太阳能电池技术
- DCJTB 已用作染料敏化太阳能电池 (DSC) 中的界面改性材料。它有助于延缓电荷复合并促进 Förster 共振能量转移 (FRET),从而显著提高 DSC 的光伏性能。使用 this compound 界面改性将转换效率从 4.27% 提高到 5.64% (Gao, Cui, Liu, & Wang, 2014)。
2. OLED 显示应用
- This compound 用于有机发光二极管 (OLED) 领域。研究重点在于了解其在 OLED 应用中的物理和光学特性。研究包括对 this compound 的电子、光学和光谱特性的实验和理论研究,突出了其在光电应用中的潜力 (Kurban & Gündüz, 2017)。
3. 电致发光和发光
- This compound 已用于开发电致发光器件,特别是用于增强红色发光。它在器件中的应用在效率和稳定性方面显示出有希望的结果,使其成为照明和显示器件中实用应用的宝贵材料 (Zhao, Zhu, Chen, Ma, & Huang, 2006)。
4. 聚合和材料科学
- 在材料科学中,this compound 因其在可见光照射下的聚合过程中的作用而受到研究。它在丙烯酸酯的自由基聚合和环氧化合物的阳离子聚合中的效率已被探索,为光引发体系和材料开发做出了贡献 (Xiao, Frigoli, Dumur, Graff, Gigmes, Fouassier, & Lalevée, 2014)。
5. 混合太阳能电池开发
- This compound 的另一个应用是混合太阳能电池的开发。具体来说,已经报道了将其用作反转型混合太阳能电池中 ZnO 纳米棒的表面改性剂。这种应用提高了激子离解效率并改善了界面相容性,从而提高了功率转换效率 (Lim, Yap, Yahaya, Salleh, & Jumali, 2015)。
6. 机械发光和颜色转换
- 在机械发光领域,this compound 已用于弹性体硫化锌复合材料中的颜色转换。这种方法允许在固态照明和显示器件中更广泛地表达颜色,展示了 this compound 在各种发光应用中的多功能性 (Jeong, Song, Kim, Joo, & Takezoe, 2016)。
作用机制
Target of Action
DCJTB, a dicyanomethylene-4H-pyran (DCM) derivative, is a promising dopant material . It has been widely used in red and white Organic Light Emitting Diodes (OLEDs) . The primary target of this compound is the exciplex host in OLEDs . The exciplex host behaves as a bipolar feature and its carrier mobility can be tuned by adjusting the ratio of donor to acceptor .
Mode of Action
This compound interacts with its target, the exciplex host, through a process known as energy transfer . This process involves the efficient triplet excitons up-conversion of the exciplex host and the energy transfer from the exciplex host singlet state to the this compound singlet state . This interaction results in a highly efficient this compound emission .
Biochemical Pathways
The biochemical pathways involved in the action of this compound are primarily related to the energy transfer processes in OLEDs . These processes include the up-conversion of triplet excitons and the transfer of energy from the exciplex host singlet state to the this compound singlet state . The downstream effects of these pathways result in the luminescence of the OLEDs .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of this compound, we can discuss its properties in terms of its behavior in an OLED. and shows strong absorption at 502 nm and fluorescence at 602 nm in THF . Its HOMO and LUMO energy levels are 5.4 eV and 3.2 eV, respectively .
Result of Action
The result of this compound’s action is a highly efficient emission in OLEDs . For a 1.0% this compound doped concentration, a maximum luminance, current efficiency, power efficiency, and EQE of 22,767 cd m−2, 22.7 cd A−1, 21.5 lm W−1, and 10.15% were achieved, respectively .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the concentration of this compound in the OLED can affect its efficiency . At a 1.0% this compound doped concentration, the device performance is the best compared to either red OLEDs with traditional fluorescent emitter or traditional red phosphor . Additionally, the presence of four methyl bulky substituents on the julolidine moiety, and tert-butyl group on the pyran moiety of DCM backbone structure, can efficiently prevent concentration quenching between the emitting materials, leading to improved device electroluminescence efficiencies .
安全和危害
属性
IUPAC Name |
2-[2-tert-butyl-6-[(E)-2-(4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)ethenyl]pyran-4-ylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N3O/c1-28(2,3)26-17-21(22(18-31)19-32)16-23(34-26)9-8-20-14-24-27-25(15-20)30(6,7)11-13-33(27)12-10-29(24,4)5/h8-9,14-17H,10-13H2,1-7H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWWMGJBPGRWRS-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN2CCC(C3=C2C1=CC(=C3)C=CC4=CC(=C(C#N)C#N)C=C(O4)C(C)(C)C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCN2CCC(C3=C2C1=CC(=C3)/C=C/C4=CC(=C(C#N)C#N)C=C(O4)C(C)(C)C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
200052-70-6 | |
| Record name | DCJTB | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of DCJTB?
A1: The molecular formula of this compound is C38H39N3O, and its molecular weight is 553.72 g/mol.
Q2: Does the structure of this compound affect its spectroscopic properties?
A2: Yes, the structure of this compound, specifically the introduction of a t-butyl group, contributes to its red-shifted fluorescence and blue-shifted absorption compared to similar dyes. This substitution also reduces concentration quenching, enhancing both photoluminescence and electroluminescence in solid films. []
Q3: Is this compound compatible with common OLED host materials?
A3: Yes, this compound exhibits good compatibility with several host materials used in OLEDs, including:
- Tris(8-hydroxyquinoline)aluminum (Alq3): this compound is often doped into Alq3, demonstrating efficient energy transfer from the host to the dye, resulting in red emission. [, , , ]
- Poly(9-vinylcarbazole) (PVK): this compound blends well with PVK, and the energy transfer mechanism in this system has been extensively studied. [, , , ]
- 9,10-di(2-naphthyl)anthracene (ADN): this compound doped into ADN results in red OLEDs with enhanced color and improved EL efficiency. []
- 1,3,5-Tri(1-pyrenyl)benzene (TPB3): Using TPB3 as a host for this compound has shown high efficiency in red OLEDs due to efficient energy transfer. []
Q4: How stable is this compound in OLED devices?
A4: this compound demonstrates good operational stability in OLED devices. Studies show a half-life of over 5,000 hours when driven at an initial brightness exceeding 400 cd/m2. []
Q5: Does the concentration of this compound affect its performance in devices?
A5: Yes, the concentration of this compound significantly impacts its performance in OLEDs.
- Color Tuning: By adjusting the this compound concentration, the emission color can be tuned, enabling the fabrication of white OLEDs by combining its emission with other dyes or materials. [, , , , , , , ]
- Efficiency: Optimal this compound concentration varies depending on the host material and device structure. Studies have shown that exceeding the optimal concentration can lead to concentration quenching, reducing device efficiency. [, , , ]
Q6: Are there any challenges related to the use of this compound in OLEDs?
A6: Despite its advantages, some challenges exist when using this compound:
- Charge Trapping: this compound can act as a charge trap, potentially hindering charge transport and impacting device efficiency. [, ]
- Energy Transfer Efficiency: While this compound shows good energy transfer with some hosts, it might not be the case for all materials, requiring careful selection and optimization. [, , , ]
- Color Purity: Achieving high color purity with this compound can be challenging, as its emission might overlap with that of the host or other dopants in the device. [, , ]
Q7: What types of OLED devices use this compound?
A7: this compound is primarily used in:
- Red OLEDs: As a red dopant, this compound is used to fabricate red OLEDs by doping it into various host materials. [, , , , ]
- White OLEDs: By combining this compound with blue and/or green emitters, either through doping or separate layers, white OLEDs can be fabricated. [, , , , , ]
Q8: What are the advantages of using this compound in OLEDs?
A8:
- High Efficiency: this compound can achieve high electroluminescence efficiency, especially when paired with suitable host materials and optimized device structures. [, , ]
- Tunable Emission: Its emission color can be fine-tuned by adjusting its concentration, enabling the creation of various shades of red and contributing to white OLEDs. [, , , , , , , ]
- Solution Processability: this compound can be incorporated into devices using solution-processing techniques, offering potential for large-area and low-cost fabrication. [, ]
Q9: Are there alternative materials to this compound for red emission in OLEDs?
A9: Yes, several alternatives exist, including other fluorescent dyes like DCM [, ] and phosphorescent materials. The choice depends on factors like desired color purity, efficiency, and operational lifetime.
Q10: What are the current research directions related to this compound?
A10:
- Improving Efficiency: Research focuses on further enhancing the efficiency of this compound-based OLEDs by exploring new host materials, optimizing device architectures, and understanding energy transfer mechanisms. [, , , , ]
- Enhancing Color Purity: Efforts are underway to improve the color purity of this compound-based devices by minimizing energy transfer losses and controlling the emission spectrum. [, , ]
- Exploring New Applications: Researchers are investigating the potential of this compound in other areas, such as organic lasers and sensors. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



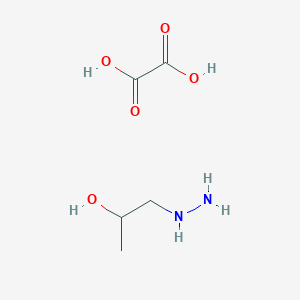
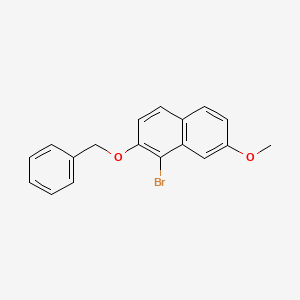
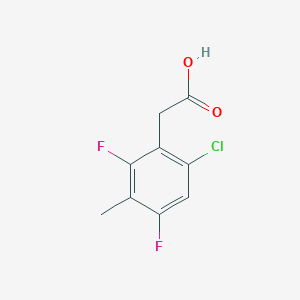

![2-Aza-bicyclo[2.2.1]heptane-2,6-dicarboxylic acid 2-tert-butyl ester](/img/structure/B3028321.png)
![3-Hydroxy-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B3028322.png)
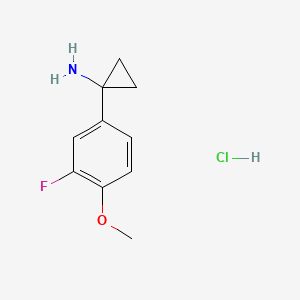
![tert-butyl N-[(azetidin-2-yl)methyl]carbamate hydrochloride](/img/structure/B3028326.png)
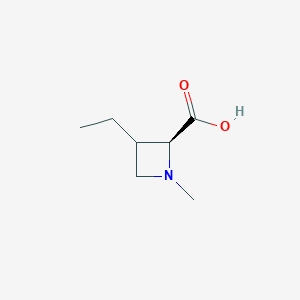
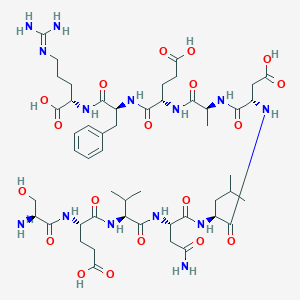
![(S)-N-((1,4-Diazabicyclo[2.2.2]octan-2-YL)methyl)-8-amino-7-chloro-2,3-dihydrobenzo[B][1,4]dioxine-5-carboxamide](/img/structure/B3028329.png)

